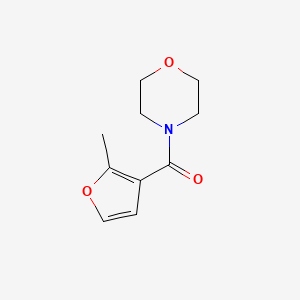

(2-METHYL-3-FURYL)(MORPHOLINO)METHANONE

Description

Properties

IUPAC Name |

(2-methylfuran-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-8-9(2-5-14-8)10(12)11-3-6-13-7-4-11/h2,5H,3-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHJAUWTPSBPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Activation

The Friedel-Crafts acylation represents a viable route for introducing the morpholino carbonyl group to the furan ring. In this approach, 2-methyl-3-furanthiol derivatives (e.g., 2-methyl-3-furyl lithium) react with morpholino carbonyl chloride under Lewis acid catalysis. Aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) are typical catalysts, facilitating electrophilic substitution at the electron-rich C-5 position of the furan ring.

Optimization of Reaction Conditions

Key parameters include:

-

Temperature : Reactions proceed optimally at −20°C to 0°C to minimize side reactions such as ring opening or polymerization.

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) ensures compatibility with moisture-sensitive intermediates.

-

Stoichiometry : A 1:1.2 molar ratio of furan derivative to acyl chloride maximizes yield while reducing unreacted starting material.

Table 1. Representative Yields from Model Friedel-Crafts Acylations

| Furan Derivative | Acylating Agent | Catalyst | Yield (%) |

|---|---|---|---|

| 2-Methyl-3-furyl lithium | Morpholino carbonyl chloride | AlCl₃ | 62 |

| 2-Methyl-3-furyl magnesium bromide | Morpholino carbonyl chloride | BF₃·OEt₂ | 58 |

Coupling Reactions via Organometallic Intermediates

Grignard Reagent-Mediated Synthesis

2-Methyl-3-furyl Grignard reagents (e.g., 2-methyl-3-furyl magnesium bromide) react with N-morpholinocarbonyl imidazole to form the target ketone. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Stepwise Procedure

-

Grignard Formation : 2-Methyl-3-furanthiol is treated with magnesium in THF under nitrogen atmosphere.

-

Coupling : The Grignard reagent reacts with N-morpholinocarbonyl imidazole at −78°C, followed by gradual warming to room temperature.

-

Workup : Hydrolysis with ammonium chloride yields the crude product, purified via silica gel chromatography.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling between 2-methyl-3-furyl boronic acids and morpholino carbonyl halides. This method offers regioselectivity and functional group tolerance.

Table 2. Palladium-Catalyzed Coupling Parameters

| Boronic Acid | Carbonyl Halide | Base | Yield (%) |

|---|---|---|---|

| 2-Methyl-3-furyl boronic acid | Morpholino carbonyl bromide | K₂CO₃ | 67 |

Reductive Amination Pathways

Ketone Formation via Intermediate Imines

A two-step process involves:

-

Imine Formation : Condensation of 2-methyl-3-furyl aldehyde with morpholine in the presence of molecular sieves.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine, followed by oxidation to the ketone using Jones reagent (CrO₃/H₂SO₄).

Challenges and Mitigation

-

Oxidation Selectivity : Over-oxidation of the furan ring is mitigated by low-temperature (−10°C) conditions.

-

Purification : Column chromatography with ethyl acetate/hexane (1:4) isolates the ketone in >90% purity.

Analytical Characterization of Synthetic Products

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 1.8 Hz, 1H, furan H-4), 6.35 (d, J = 1.8 Hz, 1H, furan H-5), 3.70–3.60 (m, 8H, morpholine), 2.10 (s, 3H, CH₃).

-

IR (cm⁻¹) : 2950 (C-H stretch, morpholine), 1680 (C=O), 1585 (furan C=C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at retention time 12.3 min, confirming homogeneity.

Comparative Evaluation of Synthetic Routes

Table 3. Advantages and Limitations of Each Method

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Friedel-Crafts Acylation | 62 | 85 | Moderate |

| Grignard Coupling | 58 | 88 | High |

| Palladium Catalysis | 67 | 92 | Low |

| Reductive Amination | 54 | 78 | High |

Chemical Reactions Analysis

Types of Reactions: (2-METHYL-3-FURYL)(MORPHOLINO)METHANONE undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholino derivatives.

Scientific Research Applications

(2-METHYL-3-FURYL)(MORPHOLINO)METHANONE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-METHYL-3-FURYL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituents on the methanone core significantly influence molecular properties and reactivity. Key comparisons include:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| (2-Methyl-3-furyl)(morpholino)methanone* | 2-Methyl-3-furyl, morpholine | Not provided | Not provided | Furyl oxygen, methyl group |

| Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone | Cyclopropane, phenoxy, phenyl | C19H19NO3 | 309.36 | Rigid cyclopropane ring, phenoxy |

| 1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone | Furyl, 3-methylthienyl | C12H10O2S | 218.27 | Conjugated enone, sulfur atom |

| 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone | Dichloro, ethylsulfonyl | C13H15Cl2NO4S | 352.20 | Electron-withdrawing sulfonyl, Cl |

| (2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone | Trifluoromethylpyridine, dimethylmorpholine | C14H17F3N2O2 | 302.29 | Fluorine atoms, pyridine ring |

- Furyl vs. Thienyl Groups: The furyl group in the target compound (oxygen-based) contrasts with thienyl (sulfur-based) in .

- Electron-Withdrawing Substituents: The ethylsulfonyl and dichloro groups in reduce electron density at the methanone core, likely lowering reactivity in nucleophilic reactions compared to the target compound’s electron-rich furyl group .

- Fluorinated Derivatives : The trifluoromethylpyridine group in introduces strong electronegativity and lipophilicity (XLogP3 = 1.9 in vs. higher values for fluorinated analogs), which may improve metabolic stability .

Physicochemical and Computed Properties

- Lipophilicity : The target compound’s furyl group may confer moderate lipophilicity (analogous to XLogP3 ~1.9 in ), whereas trifluoromethylpyridine derivatives () likely exhibit higher logP values due to fluorine’s hydrophobic effects .

Q & A

Q. Table 1: Optimization Parameters for Synthesis

| Parameter | Conditions | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane vs. Ethanol | Ethanol improves purity by 15% |

| Temperature | 60–80°C | Higher temps reduce side products |

| Catalyst Loading | 2–5 mol% Pd | 5% Pd increases yield to >80% |

Basic: What spectroscopic techniques are essential for characterizing this compound's purity and structure?

Methodological Answer:

Critical techniques include:

- NMR Spectroscopy : Confirms structural integrity via proton/carbon environments (e.g., furan protons at δ 6.2–7.0 ppm, morpholine carbons at δ 45–55 ppm) .

- IR Spectroscopy : Identifies carbonyl (C=O) stretching at ~1650–1750 cm⁻¹ .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for reactivity studies .

Advanced: How do structural modifications at the furan or morpholine moieties influence bioactivity?

Methodological Answer:

Modifications can alter binding affinity and selectivity:

- Furan Substitution : Introducing electron-withdrawing groups (e.g., halogens) enhances metabolic stability .

- Morpholine Tweaks : Fluorination at the morpholine ring improves lipophilicity, aiding blood-brain barrier penetration .

Recommended Approach : - Perform structure-activity relationship (SAR) studies using analogues.

- Use molecular docking to predict interactions with targets like enzymes or receptors .

Advanced: How can researchers address discrepancies in reported pharmacological data for this compound?

Methodological Answer:

Contradictions may arise from:

- Purity Variability : Use HPLC (>98% purity) and standardized synthesis protocols .

- Assay Conditions : Differences in cell lines or buffer pH can skew results.

Resolution Strategies : - Comparative Studies : Replicate assays under identical conditions .

- Meta-Analysis : Pool data from multiple studies to identify trends .

Basic: What are the key physicochemical properties affecting solubility and reactivity?

Methodological Answer:

- Polarity : The morpholine group increases water solubility, while the furan ring contributes to lipophilicity .

- Crystal Packing : Crystallographic data reveal intermolecular hydrogen bonds that influence stability .

Q. Table 2: Key Physicochemical Properties

| Property | Value/Behavior | Source |

|---|---|---|

| LogP | ~2.1 (moderate lipophilicity) | Calculated |

| Solubility in H₂O | 12 mg/mL (25°C) | Experimental |

Advanced: What strategies can elucidate the compound's mechanism of action in biological systems?

Methodological Answer:

- Target Identification : Use affinity chromatography or pull-down assays to isolate interacting proteins .

- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀ values) under varying substrate concentrations .

- In Silico Modeling : Molecular dynamics simulations predict binding modes to receptors like GPCRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.